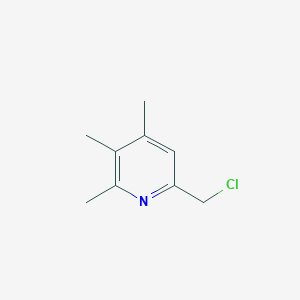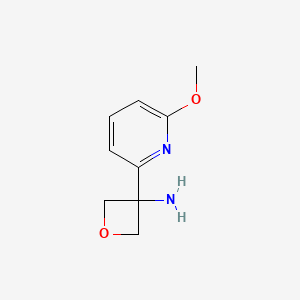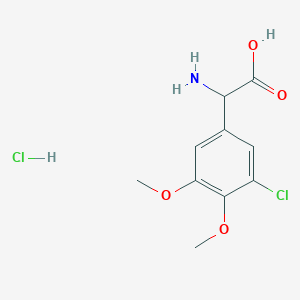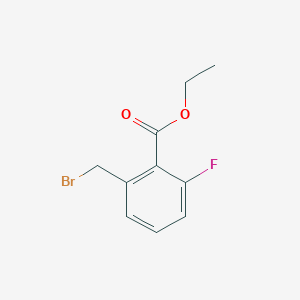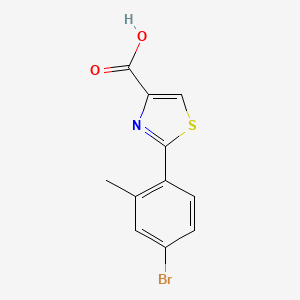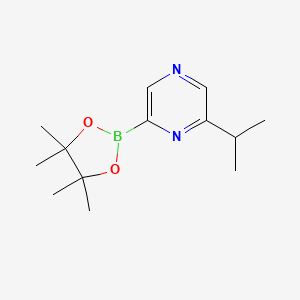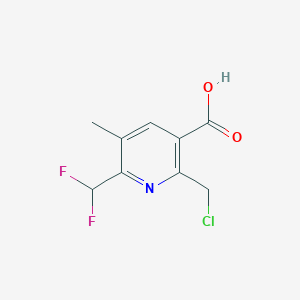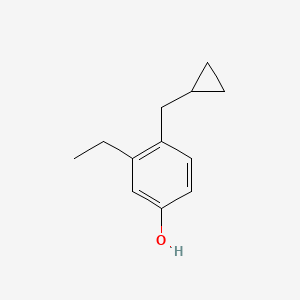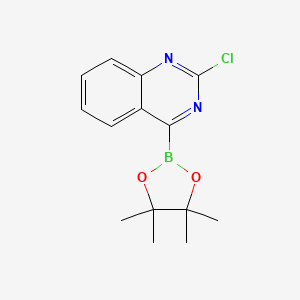
2-Chloroquinazolin-4-ylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroquinazolin-4-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a quinazoline ring, which is further substituted with a chlorine atom at the 2-position. The molecular formula of this compound is C14H16BClN2O2, and it has a molecular weight of 290.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinazolin-4-ylboronic acid pinacol ester typically involves the reaction of 2-chloroquinazoline with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroquinazolin-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a variety of quinazoline derivatives .
Applications De Recherche Scientifique
2-Chloroquinazolin-4-ylboronic acid pinacol ester has several applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-Chloroquinazolin-4-ylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The quinazoline ring can interact with various biological targets, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylboronic acid pinacol ester: Similar in structure but with a cyano group instead of a chlorine atom.
Phenylboronic acid pinacol ester: Lacks the quinazoline ring and chlorine substitution.
Uniqueness
2-Chloroquinazolin-4-ylboronic acid pinacol ester is unique due to the presence of both the boronic ester group and the quinazoline ring with a chlorine substitution. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C14H16BClN2O2 |
|---|---|
Poids moléculaire |
290.55 g/mol |
Nom IUPAC |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)11-9-7-5-6-8-10(9)17-12(16)18-11/h5-8H,1-4H3 |
Clé InChI |
AMQSLWQQXJZYJO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC3=CC=CC=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)


